ethyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.10996162 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound consists of several functional groups:
- Benzoate moiety : Provides hydrophobic characteristics.
- Acetamido group : Enhances solubility and biological interactions.
- Pyridazinyl and pyridinyl units : Contribute to its pharmacological profile.
The molecular formula is C16H18N4O2S with a molecular weight of 342.41 g/mol. The presence of sulfur in the structure suggests potential for diverse reactivity and biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacterial strains.
- Anticancer Properties : Some derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in various models.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A comparative analysis of similar compounds reveals the following trends:
Compound Name | Structural Features | Biological Activity | Notes |
---|---|---|---|
This compound | Benzoate, Acetamido, Pyridazine | Antimicrobial, Anticancer | Unique sulfanyl linkage |
Pyridine Derivatives | Pyridine ring | Antibacterial | Lacks acetamido group |
Benzamide Derivatives | Amide linkage | Enzyme inhibition | No pyridazine |
The unique combination of functional groups in this compound may confer distinct biological properties compared to structurally similar compounds.
Case Studies
- Anticancer Activity : A study evaluating the anticancer effects of pyridazine derivatives found that modifications at the 6-position significantly enhanced cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects due to its structural features .
- Antimicrobial Studies : In vitro assays demonstrated that related compounds showed significant activity against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group was critical for enhancing antimicrobial efficacy .
- Inflammation Models : Animal models treated with derivatives exhibited reduced markers of inflammation, indicating potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
ethyl 4-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-2-27-20(26)14-6-8-15(9-7-14)22-18(25)13-28-19-11-10-17(23-24-19)16-5-3-4-12-21-16/h3-12H,2,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBRGZJBQODUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.